Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl-

Description

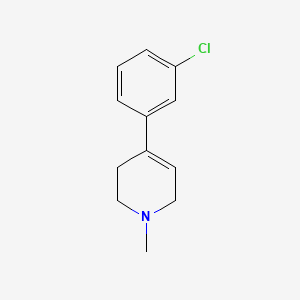

The compound Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- features a partially hydrogenated pyridine core with a methyl group at position 1 and a 3-chlorophenyl substituent at position 4.

Properties

CAS No. |

13458-14-5 |

|---|---|

Molecular Formula |

C12H14ClN |

Molecular Weight |

207.70 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-1-methyl-3,6-dihydro-2H-pyridine |

InChI |

InChI=1S/C12H14ClN/c1-14-7-5-10(6-8-14)11-3-2-4-12(13)9-11/h2-5,9H,6-8H2,1H3 |

InChI Key |

FKLWAGSVAKNRAS-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(=CC1)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- typically involves the reaction of 3-chlorobenzaldehyde with 1-methyl-1,2,3,6-tetrahydropyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Numerous studies have highlighted the pharmacological potential of pyridine derivatives. The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research has indicated that pyridine derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi .

- Antioxidant Properties : The antioxidant capabilities of pyridine derivatives are noteworthy. Studies demonstrate that these compounds can inhibit free radical formation, thereby protecting biological systems from oxidative stress .

- Analgesic and Anti-inflammatory Effects : Pyridine derivatives have been evaluated for their analgesic and anti-inflammatory effects. Experimental models suggest that these compounds can reduce pain and inflammation effectively .

Synthesis and Derivatives

The synthesis of Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl can be achieved through various methods:

- Cyclization Reactions : The compound can be synthesized via cyclization of appropriate precursors under controlled conditions.

- Substitution Reactions : Introducing the chlorophenyl group can be accomplished through nucleophilic substitution reactions on pyridine derivatives.

The following table summarizes some synthetic routes and yields associated with similar pyridine derivatives:

| Synthetic Route | Yield (%) | Reference |

|---|---|---|

| Cyclization of substituted anilines | 75 | |

| Nucleophilic substitution on pyridines | 82 | |

| Cross-coupling reactions | 90 |

Case Studies

- Antimicrobial Evaluation : In a study published in the Bulletin of the Chemical Society of Ethiopia, pyridine derivatives were assessed for their antimicrobial activity against several pathogens. Results showed that compounds similar to Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .

- Antioxidant Activity Assessment : Another research article highlighted the antioxidant properties of pyridine derivatives through DPPH radical scavenging assays. The results indicated that these compounds could effectively reduce oxidative stress markers in vitro .

- Analgesic Activity Testing : A pharmacological study evaluated the analgesic effects of various pyridine derivatives using animal models. The findings suggested that certain substitutions on the pyridine ring enhance pain relief properties compared to standard analgesics .

Mechanism of Action

The mechanism of action of Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Paroxetine Impurity G (4-(4-Fluorophenyl)-1-Methyl-1,2,3,6-Tetrahydro-pyridine)

- Structure : Differs by a 4-fluorophenyl group instead of 3-chlorophenyl.

- Molecular Weight : 191.24 (vs. ~207.67 for the target compound).

- Key Differences :

- Halogen Position/Type : Fluorine (para) vs. chlorine (meta). Fluorine’s smaller size and higher electronegativity reduce steric hindrance and alter electronic distribution.

- Pharmacological Role : Serves as a synthesis impurity in the antidepressant paroxetine . The 3-chlorophenyl analog’s biological activity remains unexplored but may exhibit distinct metabolic stability due to chlorine’s lipophilicity.

MPTP (1-Methyl-4-Phenyl-1,2,5,6-Tetrahydropyridine)

- Structure : Features a phenyl group at position 4 and hydrogenation at positions 1,2,5,6.

- Molecular Weight : 173.23.

- Key Differences :

- Hydrogenation Pattern : 1,2,5,6 vs. 1,2,3,6 in the target compound, affecting ring flexibility.

- Biological Activity : MPTP is a neurotoxin causing Parkinsonism via selective damage to dopaminergic neurons . The 3-chlorophenyl substitution in the target compound may reduce neurotoxicity or alter receptor targeting.

4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-Isoxazolyl]Ethoxy]-4-Methyl-4H-1,2,4-Triazol-3-yl]Pyridine

- Structure : Incorporates a triazole-isoxazole side chain with a 3-chlorophenyl group.

- Pharmacological Role : Used in stress treatment, indicating CNS activity .

- Key Differences :

- Complexity : The additional heterocyclic rings enhance binding specificity but reduce bioavailability compared to the simpler target compound.

- Substituent Effects : Shared 3-chlorophenyl group may contribute to similar receptor interactions (e.g., σ-1 or GABA modulation).

Triazole-Thione Derivatives ()

- Examples : Compounds 5a, 6a, and 7a feature 3-chlorophenyl and bromo/iodophenyl groups on a triazole-thione core.

- Synthesis Yields : 85–95%, indicating stability .

- Key Differences: Core Structure: Triazole-thione vs. pyridine.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Effects : The 3-chlorophenyl group’s meta position introduces steric and electronic effects distinct from para-substituted analogs (e.g., Paroxetine Impurity G). Chlorine’s lipophilicity may enhance membrane permeability compared to fluorine.

- Toxicity vs. Therapeutics: MPTP’s neurotoxicity contrasts with the therapeutic use of triazole-isoxazole derivatives , underscoring how minor structural changes dictate safety and efficacy.

- Synthetic Feasibility : High yields in triazole-thione synthesis suggest that the target compound’s preparation may benefit from similar optimized protocols.

Biological Activity

Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- (CAS No. 3014741), is a nitrogen-containing heterocyclic compound with significant biological activity. Its structure features a tetrahydropyridine ring substituted with a chlorophenyl group, which influences its pharmacological properties. This article presents an overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₂H₁₄ClN

- Molecular Weight : 207.70 g/mol

- CAS Number : 3014741

- Synonyms : 1-Methyl-4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine

Pyridine derivatives often exhibit diverse biological activities due to their ability to interact with various molecular targets. The specific mechanisms of action for pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- include:

- Inhibition of Enzymatic Activity : Compounds in this class have shown potential as inhibitors of phosphodiesterase (PDE) enzymes. For instance, studies indicate that structural modifications can enhance their potency against PDE4, which is implicated in inflammatory responses and other physiological processes .

- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by modulating neurotransmitter levels and receptor activities. This has been linked to potential therapeutic applications in neurodegenerative diseases .

Antimalarial Activity

Recent studies have explored the antimalarial potential of pyridine derivatives. For example, modifications to similar pyridine structures have resulted in compounds that inhibit the PfATP4 sodium pump in Plasmodium falciparum, demonstrating significant in vitro efficacy . While specific data on the chlorophenyl-substituted pyridine is limited, its structural similarity suggests a potential for similar activity.

Anticancer Properties

Research indicates that pyridine derivatives can exhibit anticancer activity through multiple pathways:

- Apoptosis Induction : Certain analogs promote apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation .

Case Studies and Research Findings

Several studies have documented the biological activities of pyridine derivatives:

- Study on PDE Inhibition :

- Neuroprotective Effects :

- Antimalarial Efficacy :

Data Table: Summary of Biological Activities

Q & A

Q. Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of sensitive intermediates.

- Monitor reaction progress with TLC or LC-MS to isolate pure isomers.

How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?

Basic Research Question

Structural elucidation relies on multi-spectral analysis:

- ¹H-NMR : Characteristic signals for the tetrahydropyridine ring (δ 1.5–2.5 ppm for CH₂ groups) and the 3-chlorophenyl moiety (δ 7.2–7.8 ppm for aromatic protons) .

- IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and C-N (~1250 cm⁻¹) bonds .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 223.28 for [M+H]⁺) and fragmentation patterns confirm the backbone .

Table 1 : Representative Spectral Data for Analogous Compounds

| Feature | Observation (Example) | Technique |

|---|---|---|

| Tetrahydropyridine CH₂ | δ 2.1–2.3 (multiplet) | ¹H-NMR |

| Aromatic C-Cl | ~750 cm⁻¹ | IR |

| Molecular Ion | m/z 223.28 | MS (ESI) |

What are the potential neuropharmacological implications of this compound, given structural similarities to MPTP?

Advanced Research Question

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin, induces parkinsonism via selective dopaminergic neuron damage . While 4-(3-chlorophenyl)-1-methyl- derivatives may share structural motifs, their pharmacological effects require rigorous evaluation:

- In Vitro Models : Assess mitochondrial Complex I inhibition in SH-SY5Y cells.

- In Vivo Models : Conduct dose-response studies in rodents using rotational behavior assays .

Contradiction Analysis :

MPTP’s neurotoxicity contrasts with stress-therapeutic applications of related compounds (e.g., TT001 for anxiety) . Differences in substituents (chlorophenyl vs. phenyl) and stereochemistry may underlie divergent biological activities.

How should researchers address contradictions in reported biological activities of structurally similar tetrahydropyridines?

Advanced Research Question

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate pharmacophores .

- Meta-Analysis : Compare pharmacokinetic data (e.g., LogP, plasma protein binding) across studies to identify confounding variables .

Table 2 : Comparative Pharmacological Profiles of Related Compounds

| Compound | Biological Activity | Model System | Reference |

|---|---|---|---|

| MPTP | Neurotoxicity (Parkinsonism) | Human/rodent | |

| TT001 | Anti-stress | Canine anxiety model |

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Toxicity Screening : Prioritize Ames tests for mutagenicity and acute toxicity assays in rodents .

- Exposure Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential neurotoxic or irritant effects inferred from MPTP analogs .

Q. Key Resources :

- Consult SDS sheets for tetrahydropyridine derivatives (e.g., CAS 13314-63-1) for handling guidelines .

How can impurity profiling enhance the reproducibility of studies involving this compound?

Advanced Research Question

- HPLC-MS : Detect and quantify byproducts (e.g., dechlorinated intermediates or oxidation products) .

- Reference Standards : Use certified impurities (e.g., 1-(3-chlorophenyl)piperazine hydrochloride, CAS 13078-15-4) for calibration .

Table 3 : Common Impurities in Pyridine Derivatives

| Impurity | CAS Number | Detection Method |

|---|---|---|

| 1-(3-Chlorophenyl)piperazine | 13078-15-4 | HPLC-UV (254 nm) |

What in vivo models are appropriate for evaluating the stress-modulating potential of this compound?

Advanced Research Question

- Rodent Models : Forced swim test (FST) or elevated plus maze (EPM) to assess anxiolytic effects .

- Dosing Regimens : Acute vs. chronic administration (e.g., 10 mg/kg i.p. for 7 days) with cortisol or corticosterone level monitoring .

Q. Mechanistic Insights :

- Target GABAₐ receptors or serotonin transporters, as seen in structurally related triazolopyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.